molecular formula C15H21O2P B1612606 (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane CAS No. 695816-47-8

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane

Cat. No.: B1612606
CAS No.: 695816-47-8
M. Wt: 264.3 g/mol
InChI Key: JAKXTLMNIHPLEU-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane is a chiral phospholane derivative. This compound is notable for its unique structure, which includes a dioxolane ring attached to a phenyl group and a dimethylphospholane moiety. The stereochemistry of the compound is defined by the (2S,5S) configuration, which is crucial for its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment to the Phenyl Group: The dioxolane ring is then attached to a phenyl group through a substitution reaction.

    Formation of the Phospholane Ring: The final step involves the formation of the phospholane ring, which can be achieved through a cyclization reaction involving a phosphine and an appropriate dihalide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity of the final product. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phospholane ring to a phosphine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane has several scientific research applications:

    Chemistry: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane involves its interaction with molecular targets through its chiral phospholane moiety. This interaction can influence various biochemical pathways, particularly those involving phosphorus-containing intermediates. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-(-)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane: The enantiomer of the compound , with different stereochemistry.

    1-(2-(1,3-Dioxolan-2-yl)phenylphospholane: A similar compound lacking the dimethyl groups on the phospholane ring.

    1-(2-Phenylphospholane: A simpler analog without the dioxolane ring.

Uniqueness

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane is unique due to its specific (2S,5S) stereochemistry and the presence of both a dioxolane ring and a dimethylphospholane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXTLMNIHPLEU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=CC=CC=C2C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584869
Record name 2-{2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695816-47-8
Record name 2-{2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane
Reactant of Route 2
Reactant of Route 2
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane
Reactant of Route 3
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane
Reactant of Route 4
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane
Reactant of Route 5
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane
Reactant of Route 6
(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.